molecular formula C17H26N2O3 B1205453 Roxatidine CAS No. 78273-80-0

Roxatidine

カタログ番号: B1205453
CAS番号: 78273-80-0
分子量: 306.4 g/mol
InChIキー: BCCREUFCSIMJFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロキサチジンは、特異的で競合的なヒスタミンH2受容体拮抗薬です。 主に胃潰瘍、ゾリンジャー・エリソン症候群、びらん性食道炎、胃食道逆流症、胃炎の治療に使用されます ロキサチジン酢酸塩はプロドラッグの形であり、体内では速やかに活性代謝物であるロキサチジンに変換されます .

製造方法

合成経路と反応条件

ロキサチジンの合成は、いくつかの段階を含みます。

    還元的アミノ化: ピペリジンは3-ヒドロキシベンズアルデヒドと反応して3-(1-ピペリジニルメチル)フェノールを生成します。

    ウィリアムエーテル合成: この中間体はN-(3-ブロモプロピル)フタルイミドと反応して、保護されたアミンを生成します。

    脱保護: 保護されたアミンは、ヒドラジンを用いて脱保護され、(3-(1-ピペリジニルメチル)フェノキシ)プロピルアミンが得られます。

    アミド形成: この化合物は、グリコール酸と加熱されてアミドを生成します。

    アセチル化: 最後に、無水酢酸によるアセチル化によりロキサチジン酢酸塩の合成が完了します.

工業的生産方法

ロキサチジン酢酸塩塩酸塩の工業的生産は、同様の合成段階を含みますが、大規模生産に最適化されています。 このプロセスには、最終製品の安定性と純度を確保するための厳格な精製段階と品質管理が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of roxatidine involves several steps:

    Reductive Amination: Piperidine reacts with 3-hydroxybenzaldehyde to form 3-(1-piperidinylmethyl)phenol.

    William Ether Synthesis: This intermediate reacts with N-(3-bromopropyl)phthalimide to form a protected amine.

    Deprotection: The protected amine is deprotected using hydrazine to yield (3-(1-piperidinylmethyl)phenoxy)propylamine.

    Amide Formation: This compound is then heated with glycolic acid to form the amide.

    Acetylation: Finally, acetylation with acetic anhydride completes the synthesis of this compound acetate.

Industrial Production Methods

Industrial production of this compound acetate hydrochloride involves similar synthetic steps but is optimized for large-scale production. The process includes stringent purification steps and quality control measures to ensure the stability and purity of the final product .

化学反応の分析

ロキサチジンは、いくつかの種類の化学反応を起こします。

科学研究の応用

ロキサチジンには、いくつかの科学研究の応用があります。

科学的研究の応用

Pharmacological Properties

Roxatidine functions as a potent inhibitor of histamine-mediated gastric acid secretion. It has been shown to be 4 to 6 times more effective than cimetidine in animal models . The compound's pharmacokinetic profile indicates that it is well-absorbed and exhibits a favorable safety profile, with a low incidence of adverse reactions reported in clinical studies .

Treatment of Peptic Ulcers

This compound has been extensively studied for its effectiveness in treating peptic ulcers. In a multicenter double-blind clinical trial involving over 700 patients, this compound (75 mg twice daily) demonstrated healing rates exceeding 90% for both gastric and duodenal ulcers, comparable to cimetidine . Furthermore, long-term studies have indicated that this compound can significantly reduce ulcer recurrence rates in patients previously healed from duodenal or gastric ulcers .

Pediatric Use

Recent studies have evaluated the pharmacokinetics of this compound in pediatric populations. Research involving children aged 5 to 14 years indicated that the pharmacokinetic parameters are similar to those observed in adults when adjusted for body surface area or weight. This suggests that this compound can be safely administered to children with conditions such as gastric ulcers and reflux esophagitis .

Anti-Inflammatory and Anti-Allergic Effects

Emerging research highlights this compound's potential beyond gastroenterology. Studies have demonstrated its anti-inflammatory properties, particularly in allergic responses. This compound has been shown to inhibit mast cell-mediated allergic inflammation by suppressing the activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. This inhibition leads to reduced expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated mast cells .

Case Study: Allergic Inflammation

In a study involving phorbol 12-myristate 13-acetate-stimulated human mast cells, this compound effectively suppressed the release of histamine, a key mediator in allergic reactions. The compound also improved survival rates in anaphylactic animal models, suggesting its potential utility in managing severe allergic reactions .

Potential in Treating Fibrosis and Skin Diseases

Recent findings indicate that this compound may play a role in preventing fibrosis by inhibiting NF-κB and MAPK signaling pathways. This could have implications for treating conditions characterized by excessive fibrotic tissue formation . Additionally, given its anti-inflammatory effects, there is ongoing research into its potential application in skin inflammatory diseases such as atopic dermatitis .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Description Efficacy
Peptic UlcersTreatment for gastric and duodenal ulcersHealing rates >90% compared to cimetidine
Pediatric UseSafe administration in children with similar pharmacokinetics to adultsEffective for gastric-related conditions
Allergic InflammationInhibition of mast cell activation and cytokine releaseReduced histamine levels; improved survival rates in models
FibrosisPrevention through inhibition of NF-κB and MAPK signalingPotential therapeutic application
Skin DiseasesPossible role in treating atopic dermatitisUnder investigation

生物活性

Roxatidine, a histamine H2-receptor antagonist, is primarily used for the treatment of gastric and duodenal ulcers. However, recent research has expanded its profile to include various biological activities, particularly its anti-inflammatory and anti-allergic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potential through detailed research findings and case studies.

This compound functions by competitively inhibiting the binding of histamine to H2 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion. This mechanism is crucial for its efficacy in treating peptic ulcers. In addition to its primary action on gastric acid secretion, this compound exhibits significant anti-inflammatory properties.

Inhibition of Inflammatory Pathways

Recent studies have demonstrated that this compound can attenuate mast cell-mediated allergic inflammation by inhibiting nuclear factor kappa B (NF-κB) and caspase-1 activation. Specifically, it suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in human mast cells (HMC-1) stimulated by phorbol 12-myristate 13-acetate (PMA) and calcium ionophore .

Table 1: Effects of this compound on Cytokine Expression

CytokineExpression Level (mRNA)Treatment Condition
TNF-αDecreasedPMA + this compound
IL-6DecreasedPMA + this compound
IL-1βDecreasedPMA + this compound

Furthermore, this compound has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 MAPK, which plays a critical role in inflammatory signal transduction pathways . This inhibition contributes to its anti-inflammatory effects.

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with over 95% bioavailability. Clinical studies indicate that it does not accumulate in plasma even with multiple doses . The pharmacokinetic profile demonstrates a consistent correlation between dosage and plasma concentration levels in both pediatric and adult populations .

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability>95%
Peak Plasma Concentration (Cmax)Dose-dependent
Half-lifeApproximately 3 hours

Clinical Applications

This compound has been evaluated for its efficacy in various gastrointestinal disorders beyond peptic ulcers. Clinical trials have confirmed its effectiveness in treating stomal ulcers and reflux esophagitis. In a multicenter trial involving over 700 patients, this compound demonstrated healing rates comparable to those of cimetidine, a commonly used H2-receptor antagonist .

Case Studies

  • Duodenal Ulcer Healing : A study comparing this compound (75 mg twice daily) with Ranitidine (150 mg twice daily) found comparable healing rates over four weeks .
  • Allergic Reactions : In an experimental model using PMACI-stimulated HMC-1 cells, this compound significantly reduced histamine levels and inhibited mast cell activation .

Safety Profile

The overall incidence of adverse reactions associated with this compound is low, reported at approximately 1.7% across extensive clinical trials. Common side effects include skin rashes and constipation . The safety profile supports its use not only for gastrointestinal conditions but also for potential applications in allergic diseases.

特性

IUPAC Name

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCREUFCSIMJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97900-88-4 (mono-hydrochloride)
Record name Roxatidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30228937
Record name Roxatidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78273-80-0
Record name Roxatidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78273-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roxatidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxatidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROXATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV9VHT3YUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.59 g of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine and 536 mg of hydroxyacetic acid were heated at 200° C. for 2 hours. The reaction mixture was cooled, and water was added. The mixture was alkalized with aqueous ammonia, and extracted with chloroform. The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off to afford 1.86 g of N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]hydroxyacetamide.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
536 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Roxatidine
Reactant of Route 2
Reactant of Route 2
Roxatidine
Reactant of Route 3
Reactant of Route 3
Roxatidine
Reactant of Route 4
Reactant of Route 4
Roxatidine
Reactant of Route 5
Reactant of Route 5
Roxatidine
Reactant of Route 6
Reactant of Route 6
Roxatidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。